molecular formula C15H16N2O2S B2694769 2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole CAS No. 477872-42-7

2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Cat. No. B2694769
CAS RN: 477872-42-7
M. Wt: 288.37
InChI Key: LBYAKKXSCLOQGJ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole is a chemical compound with the CAS number 477872-42-7 . It is also known by other names such as N-[(E)-1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylidene]-N-[(4-methylbenzoyl)oxy]amine and (E)-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylidene]amino 4-methylbenzoate .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole:

Material Science

This compound is also of interest in material science for its potential use in the synthesis of advanced polymers and resins . Its chemical properties can enhance the durability, flexibility, and thermal stability of materials, making it valuable for industrial applications .

Biochemical Research

In biochemical research, the compound is used as a probe or marker to study enzyme activities and metabolic pathways. Its specific interactions with biological molecules help scientists understand complex biochemical processes and develop new diagnostic tools .

Nanotechnology

In the field of nanotechnology, this compound is explored for its role in the synthesis of nanoparticles. Its unique chemical properties can aid in the controlled formation of nanoparticles, which have applications in drug delivery, imaging, and other advanced technologies.

These diverse applications highlight the versatility and importance of 2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole in scientific research and development.

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Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other molecules to exert its effects. Unfortunately, the web search results did not provide specific information on the mechanism of action of 2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole .

Safety and Hazards

Understanding the safety and hazards associated with a chemical compound is crucial for its safe handling and disposal. Unfortunately, the web search results did not provide specific information on the safety and hazards of 2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole .

Future Directions

The future directions for research and development of a chemical compound depend on its properties, potential applications, and current limitations. Unfortunately, the web search results did not provide specific information on the future directions of 2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole .

properties

IUPAC Name

[(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-9-5-7-13(8-6-9)15(18)19-17-11(3)14-10(2)16-12(4)20-14/h5-8H,1-4H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYAKKXSCLOQGJ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C)C2=C(N=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(\C)/C2=C(N=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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